Cas no 2138348-29-3 (cyclobutyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone)

Cyclobutyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone is a bicyclic amide compound featuring a spirocyclic diamine core and a cyclobutyl carbonyl moiety. Its rigid, three-dimensional structure enhances binding selectivity in medicinal chemistry applications, particularly in the design of protease inhibitors and GPCR-targeting ligands. The diazaspiro[3.3]heptane scaffold confers improved metabolic stability and solubility compared to linear analogs, while the cyclobutyl group introduces steric constraints that can modulate potency and pharmacokinetic properties. This compound is valuable as a versatile intermediate in drug discovery, enabling the exploration of novel bioactive small molecules with optimized physicochemical and pharmacological profiles.
cyclobutyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone structure
2138348-29-3 structure
Product Name:cyclobutyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone
CAS No:2138348-29-3
MF:C10H16N2O
MW:180.246842384338
CID:5269251
Update Time:2025-05-20

cyclobutyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • Methanone, cyclobutyl-2,6-diazaspiro[3.3]hept-2-yl-
    • cyclobutyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone
    • Inchi: 1S/C10H16N2O/c13-9(8-2-1-3-8)12-6-10(7-12)4-11-5-10/h8,11H,1-7H2
    • InChI Key: WSQXRLLCDZYEQT-UHFFFAOYSA-N
    • SMILES: C(C1CCC1)(N1CC2(CNC2)C1)=O

cyclobutyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone Pricemore >>

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Additional information on cyclobutyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone

Introduction to Cyclobutyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone (CAS No. 2138348-29-3)

Cyclobutyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone, identified by its Chemical Abstracts Service (CAS) number 2138348-29-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of spirocyclic molecules, which are known for their unique structural features and potential biological activities. The presence of both a cyclobutyl moiety and a 2,6-diazaspiro[3.3]heptan-2-yl group imparts distinct chemical properties that make it a subject of intense study.

The structure of Cyclobutyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone is characterized by a spirocyclic core, where two cyclic structures are connected at a single carbon atom. This spiro arrangement often enhances the compound's stability and bioavailability, making it an attractive candidate for drug development. The cyclobutyl group contributes to steric hindrance, which can influence the compound's interactions with biological targets, while the 2,6-diazaspiro[3.3]heptan-2-yl moiety introduces nitrogen atoms that are commonly involved in hydrogen bonding and coordination interactions.

In recent years, there has been growing interest in spirocyclic compounds due to their diverse pharmacological profiles. Studies have shown that such molecules can exhibit properties ranging from anti-inflammatory to anticancer effects. The biological activity of Cyclobutyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone has been explored in several preclinical studies, where it demonstrated promising results in modulating key biological pathways.

One of the most intriguing aspects of this compound is its potential role in neurological disorders. The nitrogen-rich spirocyclic structure suggests that it may interact with neurotransmitter receptors or enzymes involved in neural signaling. Preliminary research indicates that Cyclobutyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone could have neuroprotective effects, making it a candidate for further investigation in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

The pharmacokinetic properties of this compound are also of considerable interest. Due to its molecular complexity, it is expected to exhibit unique absorption, distribution, metabolism, and excretion (ADME) characteristics. Advanced computational methods have been employed to predict these properties, which are crucial for understanding how the compound behaves within the body and for optimizing its therapeutic potential.

Recent advancements in drug discovery technologies have enabled more efficient screening of compounds like Cyclobutyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone for various therapeutic applications. High-throughput screening (HTS) and structure-based drug design (SBDD) have been particularly useful in identifying lead compounds with high affinity for biological targets. The unique structure of this molecule makes it an ideal candidate for these approaches, as it offers multiple sites for interaction with potential drug targets.

The synthesis of Cyclobutyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone presents both challenges and opportunities for synthetic chemists. The spirocyclic core requires precise control over reaction conditions to ensure high yield and purity. Recent reports have highlighted novel synthetic routes that leverage transition metal catalysis to facilitate the formation of the spirocyclic bond efficiently. These advancements not only improve the accessibility of the compound but also open up possibilities for further structural modifications.

In conclusion, Cyclobutyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone (CAS No. 2138348-29-3) is a structurally complex and biologically promising compound that holds significant potential in pharmaceutical research. Its unique spirocyclic architecture and diverse functional groups make it an attractive candidate for further exploration in drug development. As research continues to uncover new applications and synthetic strategies for this molecule, its role in addressing various therapeutic challenges is likely to expand.

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